D21-6076
Description
Propriétés
Formule moléculaire |
C24H24N6 |
|---|---|
Poids moléculaire |
396.5 |
Nom IUPAC |
6-(3-(dimethylamino)pyrrolidin-1-yl)-8-methyl-7-phenylimidazo[1,2-a:4,5-b']dipyridine-9-carbonitrile |
InChI |
InChI=1S/C24H24N6/c1-16-19(14-25)23-27-22-20(10-7-12-26-22)30(23)24(21(16)17-8-5-4-6-9-17)29-13-11-18(15-29)28(2)3/h4-10,12,18H,11,13,15H2,1-3H3 |
Clé InChI |
MRZRZGFKBHEXEA-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C)C(C2=CC=CC=C2)=C(N3CC(N(C)C)CC3)N4C5=CC=CN=C5N=C41 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
D21-6076; D216076; D21 6076 |
Origine du produit |
United States |
Discovery and Developmental Trajectory of D21 6076
Identification of the Pyridobenzimidazole Scaffold and Related Compounds
The foundational discovery in this class of antifungal agents was D75-4590, a pyridobenzimidazole derivative, which was identified as a specific inhibitor of β-1,6-glucan synthesis researchgate.netnih.gov. This pyridobenzimidazole scaffold is characterized as a bicyclic heteroaryl ring derivative researchgate.net.
D21-6076 is a derivative of D75-4590, along with D11-2040, both of which function as β-1,6-glucan inhibitors researchgate.netnih.govcore.ac.ukwikipedia.orgevitachem.comvrachi.nameevitachem.comhodoodo.comnih.gov. Genetic investigations suggested that the primary target of D75-4590 is Kre6p, an enzyme conserved across various fungal species nih.gov. Compared to D75-4590, both D11-2040 and D21-6076 exhibited significantly enhanced potency, demonstrating 8 to 64 times stronger activity against C. glabrata and C. krusei asm.orgnih.gov. Further studies revealed that D11-2040 and D21-6076 displayed potent activity in growth media known to induce hyphal formation, such as Lee's medium and Spider medium. Conversely, their activity was poor in conventional media where C. albicans predominantly grows in yeast form, suggesting a preferential inhibition of hyphal growth over budding growth nih.gov.
Medicinal Chemistry Strategies in the Optimization of D21-6076
The development of D21-6076 involved systematic medicinal chemistry efforts, building upon the initial discovery of D75-4590. Chemical modifications of D75-4590 were undertaken to yield compounds with more favorable profiles, leading to the identification of D11-2040 and subsequently D21-6076 nih.gov.
A key strategy employed in the optimization of D21-6076 was scaffold hopping. Specifically, D11-2040 was further optimized through the insertion of a nitrogen atom into the phenyl part of its pyridobenzoimidazole scaffold. This modification resulted in D21-6076, which exhibited improved physicochemical properties and demonstrated good in vivo efficacy in a C. glabrata infection model researchgate.net. In the broader context of developing related bicyclic derivatives, structural simplification approaches were also utilized to enhance properties such as water solubility and metabolic stability, leading to compounds like triazolopyridines, imidazopyridines, and pyrazolopyridines researchgate.net.
Extensive Structure-Activity Relationship (SAR) studies were conducted to understand how structural modifications influenced the antifungal potency of D21-6076. Biochemical evaluations consistently showed that D21-6076 inhibited β-1,6-glucan synthesis in C. albicans researchgate.netnih.govnih.govresearchgate.net. This inhibition was linked to the release of cell wall proteins critical for fungal virulence researchgate.netnih.gov.
The compound's impact on fungal pathogenesis was further elucidated by its strong reduction of C. albicans adhesion to mammalian cells and its inhibition of hyphal elongation researchgate.netnih.govasm.orgnih.gov. In an in vitro model of vaginal candidiasis, D21-6076 effectively inhibited the invasion process of C. albicans researchgate.netnih.govasm.orgnih.gov.
Quantitative SAR data revealed differential activity across Candida species and growth conditions. The minimum inhibitory concentrations (MICs) of D11-2040 and D21-6076 were lower for C. glabrata compared to C. krusei asm.orgnih.gov. While MICs for C. albicans were generally high (>32 μg/ml) in conventional growth media, both compounds showed potent activity in media that promote hyphal growth (Lee's and Spider media), indicating a correlation between efficacy and fungal morphology asm.orgnih.gov. Furthermore, a specific reduction in the incorporation of [¹⁴C]glucose into the β-1,6-glucan fraction was observed across C. glabrata, C. albicans, and C. krusei, with increasing activity in that order, providing direct evidence of its mechanism of action and species-dependent potency nih.gov.
Table 1: Antifungal Activities (MICs) of D11-2040 and D21-6076 against Candida Strains (µg/ml) asm.orgnih.gov
| Compound | C. glabrata | C. krusei | C. albicans (Conventional Media) | C. albicans (Hyphal-inducing Media) |
| D11-2040 | Potent | Potent | >32 | Potent |
| D21-6076 | Potent | Potent | >32 | Potent |
Table 2: Inhibition of β-1,6-Glucan Synthesis by D21-6076 in Candida Species nih.gov
| Candida Species | Specific Reduction in β-1,6-Glucan Radioactivity |
| C. glabrata | Observed |
| C. albicans | Observed |
| C. krusei | Observed (Highest Activity) |
Molecular and Cellular Mechanisms of Action of D21 6076
Inhibition of β-1,6-Glucan Biosynthesis in Fungi
A cornerstone of D21-6076's mechanism is its potent inhibition of β-1,6-glucan biosynthesis in fungi nih.govnih.govcore.ac.ukmdpi-res.comresearchgate.netuq.edu.au. β-1,6-glucan is an essential polysaccharide component of the fungal cell wall, playing a critical role in its structural integrity and the proper localization of cell wall proteins nih.govugm.ac.iduq.edu.audovepress.com. Studies have shown that D21-6076 significantly inhibits β-1,6-glucan synthesis in Candida albicans, Candida glabrata, and Candida krusei nih.gov. For instance, it was observed to inhibit β-1,6-glucan synthesis in C. albicans even at a low concentration of 0.063 μg/ml, a concentration at which its growth inhibition in conventional media was weak nih.gov. The primary target of D21-6076 is suggested to be Kre6p, a protein considered one of the β-1,6-glucan synthases dovepress.com. The essentiality of β-1,6-glucan for fungal cell wall construction makes its biosynthesis a promising target for novel antifungal agents dovepress.com.
Impact on Fungal Cell Wall Integrity and Composition
The inhibition of β-1,6-glucan synthesis by D21-6076 directly compromises the integrity of the fungal cell wall nih.govnih.govcore.ac.ukmdpi-res.comresearchgate.netuq.edu.au. The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and environmental challenges uq.edu.au. Disrupting the synthesis of β-1,6-glucan, a key cross-linking polysaccharide, leads to structural defects within the cell wall.
A critical consequence of D21-6076's action is the release of essential cell wall proteins from the fungal cell nih.govnih.govcore.ac.ukmdpi-res.comresearchgate.netuq.edu.au. These proteins are crucial for various cellular functions, including maintaining cell wall structure, mediating adhesion, and contributing to virulence nih.govugm.ac.id. The disruption of β-1,6-glucan, which is vital for the retention of many cell wall proteins, results in their detachment and release into the extracellular environment. This loss of critical surface-associated proteins directly impacts the fungus's ability to interact with its host and maintain its pathogenic lifestyle nih.gov.
Modulation of Fungal Virulence Factors by D21-6076
Beyond its direct impact on cell wall integrity, D21-6076 significantly modulates several key fungal virulence factors, particularly in Candida albicans, an opportunistic human pathogen vrachi.namenih.gov. This modulation contributes to the compound's observed in vivo efficacy, even in cases where its in vitro growth inhibition is minimal vrachi.namenih.gov.
D21-6076 strongly suppresses hyphal morphogenesis, specifically hyphal elongation, in Candida albicans vrachi.namenih.govnih.govcore.ac.ukmdpi-res.com. The ability of C. albicans to switch between yeast and hyphal forms is a crucial virulence factor, facilitating tissue invasion and immune evasion. D21-6076 was observed to clearly suppress hyphal elongation at a concentration of 0.25 μg/ml, an effect seen across various hypha-inducing media such as Lee's medium and Spider medium nih.gov. This suppression of hyphal growth is a significant aspect of its antifungal activity, as it hinders the fungus's ability to penetrate host tissues effectively vrachi.name.
D21-6076 effectively inhibits the adhesion of fungal cells to mammalian host cells vrachi.namenih.govnih.govcore.ac.ukmdpi-res.comuq.edu.au. Adhesion is typically the initial step in the infection process for Candida species vrachi.namenih.gov. Experiments demonstrated that D21-6076 strongly inhibited the adherence of C. albicans, C. glabrata, and C. krusei cells to mammalian cells (e.g., A549 cells), with varying degrees of activity across species nih.gov. This reduction in adhesion capacity is a direct consequence of the compromised cell wall and the release of essential cell wall proteins, which often serve as adhesins nih.govugm.ac.id.
Table 1: Effects of D21-6076 on Candida Species
| Fungal Species | β-1,6-Glucan Synthesis Inhibition | Adhesion Inhibition to Mammalian Cells | Hyphal Elongation Suppression (C. albicans only) |
| Candida albicans | Significant nih.gov | Strong nih.gov | Strong (at 0.25 μg/ml) nih.gov |
| Candida glabrata | Significant nih.gov | Strong nih.gov | N/A |
| Candida krusei | Significant nih.gov | Strong nih.gov | N/A |
The combined effects of β-1,6-glucan inhibition, cell wall disruption, and the suppression of virulence factors like hyphal morphogenesis and adhesion culminate in the attenuation of fungal invasion processes by D21-6076 vrachi.namenih.govnih.govcore.ac.ukmdpi-res.comuq.edu.au. In in vitro models of vaginal candidiasis, D21-6076 strongly inhibited the invasion of C. albicans without significantly reducing its growth in the culture medium nih.govnih.govcore.ac.ukmdpi-res.com. Furthermore, D21-6076 showed protective effects in murine models of disseminated C. albicans infection, despite its weak in vitro growth inhibition against this species vrachi.namenih.gov. This suggests that D21-6076's in vivo efficacy against C. albicans is primarily mediated through its ability to inhibit the invasion process, highlighting a unique antifungal profile that targets pathogenesis rather than just fungal proliferation nih.govnih.govcore.ac.ukmdpi-res.com.
Preclinical Antifungal Efficacy Assessments of D21 6076
In Vitro Antifungal Activity Spectrum
D21-6076 demonstrates a distinct in vitro antifungal activity profile against various Candida species, with differential effects observed depending on the fungal species and growth media.
Activity against Candida glabrata
D21-6076 has exhibited potent in vitro antifungal activity against Candida glabrata. wikipedia.orguq.edu.auguidetopharmacology.orgwikipedia.orgmims.comnih.govnih.gov Studies have indicated that its activity against C. glabrata is significantly stronger, being 8 to 64 times more potent than D75-4590. nih.gov
Activity against Candida albicans in Conventional Growth Media
In conventional growth media, D21-6076 only weakly reduced the growth of Candida albicans. wikipedia.orgwikipedia.orgmims.comproteopedia.orgnih.gov The minimum inhibitory concentrations (MICs) obtained for C. albicans strains in these media were typically greater than 32 μg/ml. cenmed.comnih.gov Despite this, slight growth reductions accompanied by significant morphological changes were observed across a wide range of drug concentrations. mims.com
Table 1: In Vitro Antifungal Activity of D21-6076 in Conventional Growth Media
| Fungal Species | Conventional Growth Media Activity | MIC (μg/ml) |
| Candida glabrata | Potent activity wikipedia.orguq.edu.auguidetopharmacology.orgwikipedia.orgmims.comnih.govnih.gov | Not specified, but 8-64x stronger than D75-4590 nih.gov |
| Candida albicans | Weakly reduced growth wikipedia.orgwikipedia.orgmims.comproteopedia.orgnih.gov | >32 cenmed.comnih.gov |
Differential Activity in Hyphal-Inducing Media versus Budding Growth Media
A notable feature of D21-6076's antifungal profile is its differential activity based on the growth morphology of C. albicans. The compound showed potent activity in hyphal-inducing media, such as Lee's medium and Spider medium. mims.comcenmed.com These media are known to promote the formation of hyphae, which are filamentous structures crucial for C. albicans virulence and tissue invasion. Conversely, D21-6076 exhibited poor activity in other media where C. albicans primarily grows in its budding (yeast) form. mims.comcenmed.com These findings suggest that D21-6076 is highly effective at inhibiting hyphal growth but has limited impact on budding growth. mims.comcenmed.com
In Vivo Efficacy in Animal Models of Fungal Infection
Despite its weak in vitro activity against C. albicans in conventional media, D21-6076 demonstrated significant efficacy in animal models of fungal infection, particularly in murine models of disseminated candidiasis.
Murine Models of Disseminated Candidiasis (C. albicans and C. glabrata Infection)
D21-6076 exhibited potent in vivo antifungal activities against Candida glabrata in murine models. wikipedia.orgwikipedia.orgmims.comnih.gov Remarkably, the molecule was found to be equally effective in murine models of disseminated C. albicans infection as it was against C. glabrata, despite its weak in vitro activity against C. albicans. uq.edu.auguidetopharmacology.orgproteopedia.org
Prolongation of Host Survival in C. albicans Infection Models
In experimental models of C. albicans infection, D21-6076 significantly prolonged the survival of infected mice. wikipedia.orgwikipedia.orgmims.comcenmed.comproteopedia.orgnih.gov While the protective effect observed against C. albicans was not as drastic as that seen against C. glabrata, it clearly demonstrated an extension of host survival. mims.com This sustained efficacy in vivo, despite limited in vitro growth inhibition in conventional media, highlights a unique aspect of D21-6076's therapeutic potential, focusing on virulence factor inhibition rather than direct fungicidal or fungistatic activity against budding yeast. wikipedia.orgwikipedia.orgmims.comcenmed.com
Correlation between In Vitro Virulence Factor Inhibition and In Vivo Efficacy
The in vivo efficacy of D21-6076 against Candida albicans, despite its limited impact on growth in standard in vitro conditions, is strongly correlated with its ability to inhibit key fungal virulence factors researchgate.netnih.govnih.gov. Biochemical evaluations revealed that D21-6076 targets and inhibits the synthesis of β-1,6-glucan in C. albicans researchgate.netnih.govnih.gov. This inhibition leads to the release of essential cell wall proteins that play a critical role in the pathogen's virulence researchgate.netnih.govnih.gov.
Detailed Research Findings:
Inhibition of Adhesion: D21-6076 demonstrated a strong inhibitory effect on the adherence of various fungal cells to mammalian cells researchgate.netnih.govnih.gov. The activity was observed in an increasing order against C. glabrata, C. albicans, and C. krusei nih.gov.
Suppression of Hyphal Elongation: Microscopic observations showed that D21-6076 effectively suppressed the hyphal elongation of C. albicans at a concentration of 0.25 μg/ml nih.gov. This inhibitory effect was consistent across different media known to induce hyphal growth, including Lee's medium, serum-containing medium (HFM-7), and Spider medium nih.gov. These findings suggest that D21-6076 primarily inhibits hyphal growth, while its effect on budding growth is less pronounced nih.gov.
These preclinical findings suggest that D21-6076's protective effects in vivo against C. albicans are likely mediated by its ability to interfere with critical virulence processes such as adhesion and hyphal elongation, rather than solely through direct fungicidal or fungistatic actions on fungal growth researchgate.netnih.govnih.gov. This mechanism highlights the potential of anti-virulence strategies in antifungal therapy nih.gov.
Synergistic Interactions of D21-6076 with Other Antifungal Agents (Inferred from Related Compounds)
While direct detailed data on the synergistic interactions of D21-6076 with other antifungal agents are not extensively provided in the available literature, insights can be inferred from studies on its closely related compound, D11-2040 researchgate.netgeneticsmr.orgnih.govplos.org. Both D21-6076 and D11-2040 are derivatives of D75-4590 and act as β-1,6-glucan inhibitors wikipedia.orgresearchgate.netcore.ac.ukresearchgate.netvrachi.name.
Inferred Synergistic Effects from D11-2040:
Interaction with Caspofungin: A synergistic effect has been observed when D11-2040 is combined with caspofungin against Candida albicans researchgate.netgeneticsmr.orgnih.govplos.org. This was detected using the chequerboard method researchgate.net.
Interaction with Fluconazole (B54011): Synergism was also reported for D11-2040 and fluconazole against C. albicans when evaluated by the time-kill method researchgate.net.
Interactions with Other Fungi: D11-2040 showed slight but positive interactions in several combinations against Cryptococcus neoformans and Aspergillus fumigatus researchgate.net.
These findings suggest that β-1,6-glucan inhibitors, such as D21-6076 and its related compounds, hold promise not only as single drugs but also as components in combination therapies researchgate.net. The strategy of combining antifungals with anti-virulence agents is considered a pragmatic approach to mitigate the development of drug resistance and potentially repurpose existing antifungal drugs, offering new avenues for treating fungal infections nih.gov.
Research Methodologies and Advanced Analytical Approaches in D21 6076 Studies
Biochemical Characterization of Fungal Cell Wall Components
Biochemical characterization has been crucial in understanding the primary mode of action of D21-6076. Research has established that D21-6076 functions as a β-1,6-glucan inhibitor. asm.orgcore.ac.ukwikipedia.orgasm.org β-1,6-glucan is a fungus-specific cell wall component that is essential for the proper retention of numerous cell wall proteins, which play a critical role in fungal virulence. asm.orgcore.ac.ukwikipedia.org
Studies have shown that treatment with D21-6076 leads to a specific reduction in the synthesis of β-1,6-glucan in Candida albicans, Candida glabrata, and Candida krusei. asm.orgcore.ac.ukwikipedia.org This inhibition subsequently results in the release of vital cell wall proteins from the fungal cell surface. asm.orgcore.ac.ukwikipedia.org The primary target of D21-6076's action is suggested to be Kre6p, an enzyme involved in β-1,6-glucan biosynthesis and conserved across various fungal species. asm.org
Microscopic and Morphological Analyses of Fungal Cells
Microscopic and morphological analyses have provided visual and structural insights into the effects of D21-6076 on fungal cells. These studies have revealed that D21-6076 significantly impacts key virulence factors of Candida species, particularly C. albicans. asm.orgcore.ac.ukwikipedia.org
Observed effects include:
Reduced Adhesion: D21-6076 strongly inhibited the adherence of fungal cells to mammalian cells (A549 cells). This inhibitory effect was observed across C. glabrata, C. albicans, and C. krusei, with increasing activity in the order of C. glabrata < C. albicans < C. krusei. wikipedia.org
Inhibition of Hyphal Elongation: Microscopic observations confirmed that D21-6076 clearly suppressed the hyphal elongation of C. albicans at concentrations as low as 0.25 μg/ml. asm.orgcore.ac.ukwikipedia.org Similar inhibitory effects on hyphal elongation were noted in various media known to induce hyphal growth, such as Lee's medium and Spider medium. wikipedia.orgasm.org
Morphological Changes: Even at concentrations where a significant reduction in fungal growth was not observed, D21-6076 induced visible morphological changes in C. albicans cells.
These findings suggest that D21-6076 primarily inhibits hyphal growth rather than budding growth. wikipedia.orgasm.org
In Vitro Assays for Fungal Growth, Adhesion, and Hyphal Formation
In vitro assays have been fundamental in quantifying the antifungal activities of D21-6076 against various Candida species. These assays typically involve measuring minimum inhibitory concentrations (MICs), evaluating adhesion to host cells, and assessing the inhibition of hyphal development.
In Vitro Antifungal Activities of D21-6076 wikipedia.orgasm.org
| Fungal Species | Growth Inhibition (MIC in conventional media) | Activity in Hyphal-Inducing Media | Adhesion Inhibition to Mammalian Cells (A549) | Hyphal Elongation Inhibition |
| Candida glabrata | Potent (8-64x stronger than D75-4590) | Not specified | Strong | Not specified |
| Candida krusei | Potent (8-64x stronger than D75-4590) | Not specified | Strong | Not specified |
| Candida albicans | Weak (>32 μg/ml) | Potent | Strong | Strong (at 0.25 μg/ml) |
Note: The "Activity in Hyphal-Inducing Media" refers to specific media like Lee's medium and Spider medium, where D21-6076 showed potent activity against C. albicans despite weak activity in conventional growth media. wikipedia.orgasm.org
These results indicate that while D21-6076 may not strongly inhibit the vegetative growth of C. albicans in all conditions, it potently interferes with crucial virulence factors like hyphal formation and adhesion. asm.orgcore.ac.ukwikipedia.org
Establishment and Application of Animal Models for Invasive Fungal Infections
The efficacy of D21-6076 has been further validated through the establishment and application of animal models for invasive fungal infections, particularly murine models of candidiasis. These in vivo studies are critical for assessing the therapeutic potential of antifungal compounds in a living system.
Key findings from animal model studies include:
Potent In Vivo Activity: D21-6076 demonstrated potent in vivo antifungal activities against Candida glabrata. asm.orgcore.ac.ukwikipedia.org
Prolonged Survival in C. albicans Infection: Despite its weak growth-inhibitory effects on C. albicans in conventional in vitro media, D21-6076 significantly prolonged the survival of mice infected by this pathogen. asm.orgcore.ac.ukwikipedia.org
Inhibition of Invasion Process: An in vitro model of vaginal candidiasis revealed that D21-6076 strongly inhibited the invasion process of C. albicans without a significant reduction in its growth in the medium. asm.orgcore.ac.ukwikipedia.org This suggests that the in vivo efficacy of D21-6076 against C. albicans is likely mediated by its ability to inhibit the fungal invasion process. asm.orgcore.ac.ukwikipedia.org
Efficacy in Systemic Infections: D21-6076 exhibited protective effects in experimental systemic infections caused by both C. glabrata ATCC 48435 and C. albicans ATCC 90028. wikipedia.org It was found to be equally effective in murine models of disseminated C. albicans and C. glabrata infection.
These animal model studies underscore the potential of D21-6076 as an antifungal agent, especially given its ability to impact infection progression even when direct growth inhibition is modest.
Context of High-Throughput Screening in Antifungal Compound Discovery
D21-6076 emerged from the strategic application of high-throughput screening (HTS) in the discovery of antifungal compounds. HTS is a modern drug discovery methodology that enables the rapid evaluation of large chemical libraries for biological activity. vrachi.name
D21-6076 is a derivative of D75-4590, which was initially identified through high-throughput methodologies. vrachi.name This involved screening a chemical library comprising approximately 100,000 small molecules using a cell-based assay system. vrachi.name The success in identifying compounds like D75-4590 and its derivatives, including D21-6076, highlights the effectiveness of HTS in accelerating the hit identification process in antifungal drug discovery. vrachi.name HTS not only facilitates the rapid identification of biologically active compounds but can also reveal compounds associated with previously unrecognized or multiple drug targets, thereby providing novel insights into the biological processes of pathogens.
Future Research Trajectories and Broader Therapeutic Implications of D21 6076 Research
Addressing Mechanisms Underlying Differential In Vitro vs. In Vivo Efficacy for C. albicans
A notable characteristic of D21-6076 is the observed discrepancy between its in vitro and in vivo efficacy against Candida albicans. While D21-6076 demonstrated only weak activity in reducing C. albicans growth in conventional in vitro media, it significantly prolonged the survival of mice infected with the pathogen vrachi.namecore.ac.uknih.gov. This differential effect has been attributed to D21-6076's specific mechanism of action, which targets β-1,6-glucan synthesis in C. albicans vrachi.namecore.ac.uknih.gov.
Biochemical evaluations have shown that D21-6076 inhibits the synthesis of β-1,6-glucan, a crucial cell wall component, leading to the release of cell wall proteins that are essential for C. albicans virulence vrachi.namecore.ac.uknih.gov. This disruption subsequently results in a strong reduction in the adhesion of C. albicans cells to mammalian cells and a suppression of their hyphal elongation vrachi.namecore.ac.uknih.gov. Both adhesion and hyphal elongation are critical processes for C. albicans invasion and pathogenesis within a host. An in vitro model of vaginal candidiasis further supported these findings, demonstrating that D21-6076 effectively inhibited the invasion process of C. albicans without a substantial reduction in its growth in the medium vrachi.namecore.ac.uknih.gov. Future research will delve deeper into these specific virulence mechanisms to fully understand and exploit D21-6076's in vivo benefits.
Development of Advanced Derivatives of the Pyridobenzimidazole Scaffold for Enhanced Efficacy and Spectrum
D21-6076 is a derivative of the pyridobenzimidazole scaffold, specifically derived from D75-4590 vrachi.name. The parent compound, D75-4590, has been identified to target and inhibit Kre6, an enzyme involved in β-1,6-glucan synthesis, thereby reducing β-1,6-glucan levels in C. albicans cells. The ongoing research into D21-6076 and other related compounds, such as D11-2040, underscores the potential of the pyridobenzimidazole class as antifungal agents vrachi.name.
Future research trajectories will focus on the rational design and synthesis of advanced derivatives of the pyridobenzimidazole scaffold. The aim is to enhance the antifungal efficacy of these compounds and broaden their spectrum of activity beyond primarily Candida species, as D21-6076 currently shows limited activity against pathogens like Aspergillus fumigatus and Cryptococcus neoformans. This involves medicinal chemistry efforts to optimize structural features for improved potency, pharmacokinetics, and a wider antifungal range.
Exploration of D21-6076 in Combination Therapies to Combat Antifungal Resistance
The increasing prevalence of antifungal resistance and the limited number of available antifungal drug classes highlight the urgent need for new therapeutic strategies, including combination therapies. The exploration of D21-6076 in combination with existing antifungals presents a promising avenue to address this challenge.
Evidence from a related pyridobenzimidazole derivative, D11-2040 (also a β-1,6-glucan inhibitor), has shown synergistic effects when combined with caspofungin against C. albicans vrachi.name. This synergy suggests that D21-6076, with its similar mechanism of inhibiting β-1,6-glucan synthesis, could also be a valuable component in combination regimens. The rationale behind combination therapies includes minimizing the development of resistance, broadening the antifungal spectrum, and potentially achieving enhanced fungicidal effects or reducing toxicity. Given that fungal cell wall remodeling and compensatory upregulation of chitin (B13524) synthesis can contribute to echinocandin resistance, combining a β-1,6-glucan inhibitor like D21-6076 with agents targeting other cell wall components (e.g., β-1,3-glucan or chitin) could be particularly effective in abrogating resistance mechanisms.
Contribution of D21-6076 Research to the Understanding of Fungal Cell Wall Biology and Pathogenesis
Research on D21-6076 has significantly contributed to the understanding of fungal cell wall biology and pathogenesis. By demonstrating that D21-6076 inhibits β-1,6-glucan synthesis, a fungus-specific cell wall component critical for the retention of many cell wall proteins, it has underscored the importance of this polysaccharide in fungal viability and virulence vrachi.namecore.ac.uknih.gov.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of β-(1,6)-glucan synthesis in Candida albicans, and how does D21-6076 inhibit this process?
- Methodological Answer : Investigate the conserved KRE gene homologs (e.g., KRE1, KRE6, KRE9) in C. albicans using gene knockout studies and comparative genomics. D21-6076 disrupts β-(1,6)-glucan synthesis by targeting these pathways, leading to cell wall destabilization and impaired virulence. Validate via RNA sequencing to identify gene expression changes post-treatment and measure glucan release into the medium using spectrophotometry .
Q. What experimental assays are recommended to evaluate D21-6076’s efficacy in preclinical studies?
- Methodological Answer : Use in vitro growth inhibition assays (e.g., MIC/MFC determination in RPMI-1640 medium) and in vivo murine models of systemic candidiasis. Monitor fungal burden in kidneys and survival rates. Supplement with adhesion assays (e.g., mammalian cell co-culture) and hyphal elongation quantification via microscopy .
Q. How can researchers ensure reproducibility when testing D21-6076’s antifungal activity?
- Methodological Answer : Standardize protocols for cell culture conditions (e.g., pH, temperature), compound solubility (use DMSO controls), and endpoint measurements (e.g., CFU counts vs. optical density). Reference established guidelines for antifungal susceptibility testing (CLSI M27/M60) and include positive controls (e.g., fluconazole) .
Advanced Research Questions
Q. How to resolve contradictions between D21-6076’s modest in vitro activity and significant in vivo efficacy?
- Methodological Answer : Investigate host-pathogen interactions, such as immune modulation (e.g., cytokine profiling in infected mice) or pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., tissue distribution via LC-MS). Compare transcriptomic profiles of C. albicans in in vitro vs. in vivo environments to identify stress-response pathways activated during infection .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of D21-6076 on hyphal elongation?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to quantify IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare hyphal lengths across treatment groups. Validate via time-lapse microscopy and machine learning-based image analysis for high-throughput data .
Q. How to integrate D21-6076’s mechanism with existing antifungals targeting β-glucan synthesis (e.g., echinocandins)?
- Methodological Answer : Perform synergy assays (e.g., checkerboard or time-kill studies) to evaluate combinatorial effects. Use transcriptomics to identify overlapping or compensatory pathways (e.g., FKS1 upregulation). Test efficacy in echinocandin-resistant strains to assess cross-resistance potential .
Q. What strategies mitigate off-target effects when designing D21-6076 derivatives?
- Methodological Answer : Employ structure-activity relationship (SAR) studies coupled with molecular docking to refine binding specificity. Validate selectivity using Saccharomyces cerevisiae (low β-(1,6)-glucan) as a negative control and assess toxicity in mammalian cell lines (e.g., HEK293) .
Q. How to formulate a research hypothesis on D21-6076’s impact on fungal virulence factors?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: “D21-6076 reduces C. albicans pathogenicity by impairing adhesion and hyphal formation via disruption of cell wall integrity.” Test using dual RNA-seq (host and pathogen) and virulence assays in zebrafish models .
Methodological Best Practices
- Literature Review : Systematically search databases (e.g., PubMed, Scopus) using keywords like “β-(1,6)-glucan inhibitors” and “Candida cell wall synthesis.” Prioritize primary literature over reviews and cite foundational studies on KRE genes .
- Data Interpretation : Address variability in fungal growth assays by normalizing data to internal controls (e.g., untreated cells) and reporting confidence intervals. Use Prism or R for robust statistical analysis .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and include ethics approval statements in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
